

# Unraveling the Toxicological Profile of PX-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PX 1	
Cat. No.:	B1162993	Get Quote

An In-depth Examination of the Synthetic Cannabinoid 5F-APP-PICA (SRF-30)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological and pharmacological data available for the research chemical PX-1, also known by its chemical names 5F-APP-PICA and SRF-30. As a third-generation synthetic cannabinoid of the indazole-3-carboxamide class, PX-1 is noted for its potent interaction with the endocannabinoid system. [1] This document is intended to serve as a critical resource for professionals engaged in pharmacological, toxicological, and forensic research involving this compound.

**Chemical and Physical Information** 

Identifier	Value
Chemical Name	N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide[2]
Synonyms	PX-1, 5F-APP-PICA, SRF-30[2][3]
Molecular Formula	C27H31FN4O2
Molecular Weight	462.56 g/mol
CAS Number	2221100-71-4[3]



## **Pharmacological Profile: Receptor Binding Affinity**

PX-1 demonstrates a notable affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with a higher affinity for the CB2 receptor.[2] The binding affinities (Ki) have been quantified in research studies, providing insight into its potential physiological effects.

Receptor	Binding Affinity (Ki)
CB1	485 ± 117 nM[2][4]
CB2	164 ± 17 nM[2][4]

These values indicate that while PX-1 interacts with both cannabinoid receptors, it is more selective for CB2. The interaction with the CB1 receptor is a key factor in the psychotropic effects associated with cannabinoids.[4]

#### In Vitro Metabolism and Biotransformation

The metabolism of PX-1 has been investigated using in vitro models, primarily with human liver microsomes (HLMs) and the fungus Cunninghamella elegans.[2][5] These studies are crucial for identifying metabolites that can be used as biomarkers for consumption in forensic and clinical settings.

A study utilizing human liver microsomes identified four phase I metabolites of PX-1.[4] Another comprehensive study using pooled human liver microsomes (pHLM), cytochrome P450 isoenzymes, and Cunninghamella elegans identified a total of 30 metabolites.[2][5] The primary metabolic pathways include amide hydrolysis and indole monohydroxylation.[2][5] Oxidative deamination was also identified as a common biotransformation.[4]

The calculated half-life of PX-1 in human liver microsomes was determined to be  $15.1 \pm 1.02$  minutes, with a calculated intrinsic clearance of 0.046 mL/min/mg.[4]

# Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

The following is a generalized protocol based on methodologies described in the cited literature for studying the in vitro metabolism of PX-1.[4]



Objective: To identify the phase I metabolites of PX-1 using human liver microsomes.

#### Materials:

- PX-1 reference standard
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (Solutions A and B)
- 0.5 M potassium phosphate buffer (pH 7.4)
- · HPLC grade methanol and acetonitrile
- Water with 0.1% formic acid
- Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

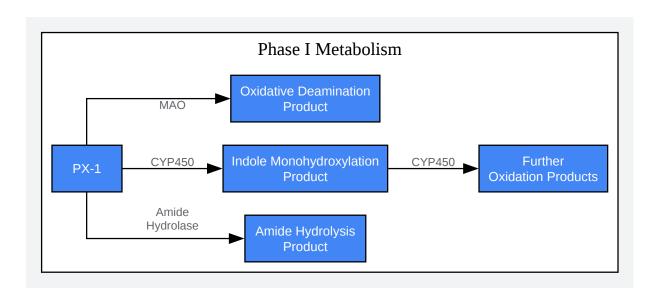
#### Procedure:

- Prepare a working solution of PX-1.
- In a microcentrifuge tube, combine the HLM, potassium phosphate buffer, and the PX-1 working solution.
- Pre-incubate the mixture at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
- Centrifuge the sample to precipitate proteins.
- Analyze the supernatant using an LC-HRMS system to identify metabolites.

## **Metabolic Pathways of PX-1**



The diagram below illustrates the primary metabolic pathways of PX-1 as identified in in vitro studies.



Click to download full resolution via product page

Caption: Primary Phase I metabolic pathways of PX-1.

## **Toxicological Data**

Comprehensive toxicological data for PX-1 is limited. A Safety Data Sheet (SDS) for PX-1 states that the substance is not classified according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] The SDS also indicates that there are no known adverse physical or health effects that are not covered by the hazard classes of the Hazard Communications Standard.[3]

However, it is crucial to note that the absence of classification does not imply a lack of toxicity. Like many synthetic cannabinoids, PX-1 has the potential to cause adverse effects, including seizures, hypotension, or neurotoxicity when administered in vivo.[1] The continuous structural modifications of synthetic cannabinoids can lead to altered affinities for cannabinoid receptors, which may result in severe side effects such as paranoia, hallucinations, agitation, anxiety, seizures, and elevated blood pressure.[2]

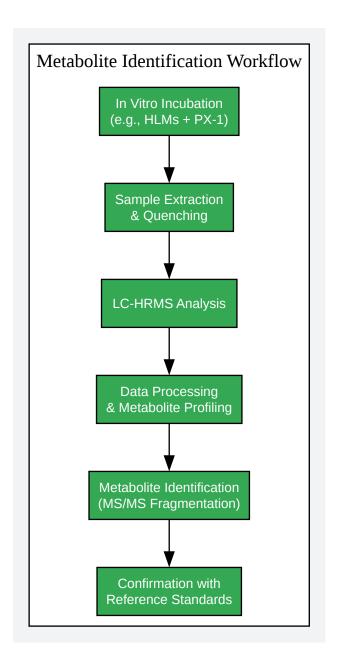
Acute Toxicity: No quantitative data (e.g., LD50) is available. Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available. The substance is not listed by IARC, NTP, or OSHA



as a carcinogen.[3]

# **Experimental Workflow: Metabolite Identification**

The following diagram outlines a typical workflow for the identification of PX-1 metabolites from in vitro experiments.



Click to download full resolution via product page

Caption: Workflow for the identification of PX-1 metabolites.



### Conclusion

PX-1 is a potent synthetic cannabinoid with a higher affinity for the CB2 receptor than the CB1 receptor. Its in vitro metabolism is complex, involving multiple pathways, primarily amide hydrolysis and hydroxylation, leading to the formation of numerous metabolites. While a comprehensive toxicological profile is currently lacking, the potential for significant adverse effects, characteristic of synthetic cannabinoids, should be a primary consideration in any research setting. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of PX-1 and other novel psychoactive substances. Researchers are strongly advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Buy PX-1 online K2 Mojo [k2mojo.com]
- 2. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Toxicological Profile of PX-1: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1162993#px-1-research-chemical-toxicological-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com